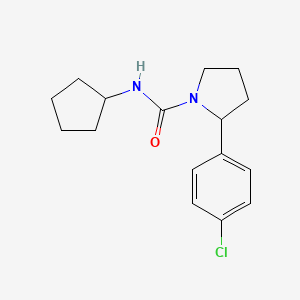
2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide is a synthetic compound that belongs to the class of drugs known as synthetic cannabinoids. This compound is commonly referred to as 4-CCPY or 4-Cl-CPY. It is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which is responsible for regulating a wide range of physiological processes in the body.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide involves binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are located throughout the body and are involved in the regulation of various physiological processes, including pain perception, inflammation, and immune function. By binding to these receptors, 4-CCPY can modulate the activity of the endocannabinoid system and produce a wide range of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide are diverse and depend on the dose and route of administration. In general, this compound has been shown to produce analgesic, anti-inflammatory, and anti-convulsant effects in animal models. It has also been shown to modulate immune function and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide in lab experiments is its potent and selective activity on the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is its potential for toxicity and adverse effects, which must be carefully monitored and controlled in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of pain, inflammation, and epilepsy. Another area of interest is the study of the long-term effects of this compound on the endocannabinoid system and its potential for addiction and abuse. Additionally, further research is needed to better understand the mechanism of action of 4-CCPY and its potential for off-target effects on other receptors in the body.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-cyclopentyl-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzoyl chloride with cyclopentylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with pyrrolidinecarboxylic acid to form the final product. The synthesis of 4-CCPY is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-cyclopentylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-13-9-7-12(8-10-13)15-6-3-11-19(15)16(20)18-14-4-1-2-5-14/h7-10,14-15H,1-6,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQDZRUQUHRZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-cyclopentylpyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-methyl-1-piperazinyl)butyl]phenol](/img/structure/B6056958.png)
![methyl 3-nitro-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B6056959.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)
![(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B6056974.png)
![ethyl 3-(3-chlorobenzyl)-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6056978.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-phenylacetamide](/img/structure/B6056984.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B6056990.png)

![methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B6057001.png)
![1-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6057009.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)

![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)
![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)